molecular formula C15H14N4O2 B4791262 ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4791262
M. Wt: 282.30 g/mol
InChI Key: OVUCPORHOGTEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and receptors. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to reduce oxidative stress, which is a major contributor to the development of various diseases such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug development. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research of ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, including the development of more potent and selective analogs of the compound. The use of this compound as a neuroprotective agent and as an anti-inflammatory drug also holds significant promise for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a potential anticancer agent is an area of research that requires further investigation. Overall, the potential applications of this compound in various fields of research make it a promising compound for future studies.

Scientific Research Applications

Ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory drug.

Properties

IUPAC Name

ethyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-21-14(20)12-9-19-15(16-10(12)2)17-13(18-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUCPORHOGTEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)C3=CC=CC=C3)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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